![molecular formula C12H15NO3 B169170 Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 103500-22-7](/img/structure/B169170.png)
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Overview
Description
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Lead Compound in Drug Development
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is being explored as a lead compound for developing new pharmaceuticals, particularly for conditions related to the central nervous system (CNS). Its structural characteristics may confer advantages over traditional compounds, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications. -
Opioid Receptor Interactions
Research indicates that derivatives of carbamates like this compound can exhibit significant binding affinities to opioid receptors. These interactions are crucial for developing analgesics with improved safety profiles and therapeutic indices . -
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, which may include acting as a protecting group for amines or serving as intermediates in the synthesis of more complex molecules. This versatility makes it valuable in medicinal chemistry.
Chemical Synthesis Applications
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Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications . -
Directed Metalation Chemistry
The compound has been studied within the context of directed ortho metalation (DoM) chemistry, where it acts as a strong directed metalation group (DMG). This property facilitates the selective functionalization of aromatic compounds, making it a valuable tool in synthetic organic chemistry .
Comparison with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl carbamate | Simple carbamate structure | Lacks cyclopropane moiety |
1-Amino-2-hydroxycyclopropane | Hydroxyl and amino groups on cyclopropane | Different functional groups |
Benzyl (1-(aminomethyl)cyclopropyl)carbamate | Aminomethyl instead of hydroxymethyl | Potentially different biological activities |
The unique cyclopropane structure of this compound provides distinct biological properties that may lead to novel therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.
(1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.
Uniqueness
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Biological Activity
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with the chemical formula CHNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound is primarily used as a building block in organic synthesis. It can undergo various transformations, including oxidation to form carboxylic acids and reduction to yield primary amines. Its derivatives have been synthesized for specific biological applications, particularly in the development of pharmaceuticals targeting various receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. For example, a derivative was tested against common pathogens and demonstrated significant inhibitory effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form stable interactions with proteins involved in various biological processes. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating metabolic pathways .
Study on Anticancer Effects
A notable study investigated the effects of this compound derivatives on cancer cells. The results indicated that these compounds showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving the efficacy of these compounds against cancer cells .
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound derivatives against a range of bacterial strains. The findings demonstrated that certain modifications increased the potency of these compounds, making them promising candidates for further development in antimicrobial therapies.
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-22-7 | |
Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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